Ethyl 4,5-dimethyl-2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4,5-DIMETHYL-2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ETHYL 4,5-DIMETHYL-2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE can be achieved through several synthetic routes. . This reaction typically requires specific conditions, such as the presence of a base and a suitable solvent, to proceed efficiently. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
ETHYL 4,5-DIMETHYL-2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents . In the industrial sector, thiophene derivatives are utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation pathways .
Comparison with Similar Compounds
Similar compounds to ETHYL 4,5-DIMETHYL-2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE include other thiophene derivatives such as suprofen and articaine . These compounds share the thiophene ring system but differ in their substituents and specific biological activities. The uniqueness of ETHYL 4,5-DIMETHYL-2-[1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]THIOPHENE-3-CARBOXYLATE lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21N3O4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[1-(3-methylphenyl)-4-oxopyridazine-3-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H21N3O4S/c1-5-28-21(27)17-13(3)14(4)29-20(17)22-19(26)18-16(25)9-10-24(23-18)15-8-6-7-12(2)11-15/h6-11H,5H2,1-4H3,(H,22,26) |
InChI Key |
VOXVKDWSGYISCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.